molecular formula C7H10O2 B134247 (2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane CAS No. 143136-91-8

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane

Cat. No.: B134247
CAS No.: 143136-91-8
M. Wt: 126.15 g/mol
InChI Key: XGVXXBLXTZOQNH-NKWVEPMBSA-N
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Description

(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane (CAS 143136-91-8) is a chiral 1,3-dioxane derivative with the molecular formula C₇H₁₀O₂ and a molecular weight of 126.15 g/mol . Its structure features a six-membered 1,3-dioxane ring with a methyl group at the 4-position and an ethynyl (acetylene) group at the 2-position. The stereochemistry at C2 (R) and C4 (S) confers distinct conformational and electronic properties, making it a valuable intermediate in asymmetric synthesis and materials science. The ethynyl group introduces sp-hybridized carbon, enhancing reactivity in click chemistry or polymerization, while the dioxane ring provides stability as a cyclic acetal .

Properties

CAS No.

143136-91-8

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(2R,4S)-2-ethynyl-4-methyl-1,3-dioxane

InChI

InChI=1S/C7H10O2/c1-3-7-8-5-4-6(2)9-7/h1,6-7H,4-5H2,2H3/t6-,7+/m0/s1

InChI Key

XGVXXBLXTZOQNH-NKWVEPMBSA-N

SMILES

CC1CCOC(O1)C#C

Isomeric SMILES

C[C@H]1CCO[C@H](O1)C#C

Canonical SMILES

CC1CCOC(O1)C#C

Synonyms

1,3-Dioxane, 2-ethynyl-4-methyl-, (2R-cis)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected 1,3-Dioxane Derivatives
Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
(2R,4S)-2-Ethynyl-4-methyl-1,3-dioxane Ethynyl (C2), Methyl (C4) Acetal, Alkyne 126.15 Asymmetric synthesis, click chemistry
(2S,4R)-2-Methyl-4-pentyl-1,3-dioxane Methyl (C2), Pentyl (C4) Acetal, Alkyl ~186.29 Natural occurrence (pear fruits), flavor compounds
5-Nitro-5-R-1,3-dioxane Nitro (C5), R = Br, Me, etc. Acetal, Nitro Varies Thermal decomposition studies
2-Ethyl-5,5-dimethyl-1,3-dioxane (2EDD) Ethyl (C2), Dimethyl (C5) Acetal, Alkyl ~158.24 Odorous contaminant in water
(2S,4S)-4-Bromomethyl-2-phenyl-1,3-dioxane Bromomethyl (C4), Phenyl (C2) Acetal, Halogen, Aromatic 257.13 Halogenated intermediate for substitutions
2-Isobutyl-4-methyl-1,3-dioxane Isobutyl (C2), Methyl (C4) Acetal, Branched alkyl ~158.24 Industrial solvent, safety protocols

Stereochemical and Reactivity Comparisons

  • Stereochemical Influence: The (2R,4S) configuration of the target compound enables enantioselective applications, contrasting with racemic mixtures like (S)-2-(2-aminopentyl)-2-methyl-1,3-dioxane, which require chiral resolution using tartaric acid . Natural derivatives from pear fruits, such as (2S,4R)-2-methyl-4-pentyl-1,3-dioxane, exhibit >99% enantiomeric excess, highlighting the role of stereochemistry in biological systems .
  • Reactivity Differences :

    • Ethynyl vs. Alkyl Groups : The ethynyl group in the target compound facilitates alkyne-specific reactions (e.g., Huisgen cycloaddition), unlike alkyl-substituted analogs like 2-ethyl-5,5-dimethyl-1,3-dioxane, which are prone to hydrolysis or thermal decomposition .
    • Nitro/Halogen Substituents : 5-Nitro-1,3-dioxanes (e.g., 5-bromo-5-nitro-1,3-dioxane) undergo elimination reactions influenced by substituent electronics, whereas the target compound’s ethynyl group may stabilize transition states in ring-opening reactions .

Thermal and Environmental Stability

  • Thermal Decomposition :
    Substituents at C5 (e.g., nitro, bromo) in 5-nitro-1,3-dioxanes lower activation energy for decomposition compared to the target compound, where substituents at C2/C4 may alter ring strain and stability . Computational studies indicate that electron-withdrawing groups (e.g., nitro) accelerate decomposition, whereas ethynyl groups may delay it due to conjugation effects .

  • However, its persistence in environmental matrices remains unstudied.

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